4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a useful research compound. Its molecular formula is C19H20Cl2N2O4S and its molecular weight is 443.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer’s Disease Treatment
A study by Rehman et al. (2018) explored new N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole as potential drug candidates for Alzheimer’s disease. The research synthesized various derivatives and evaluated them for enzyme inhibition activity against acetylcholinesterase (AChE), a target enzyme in Alzheimer's treatment. Their findings suggest potential applications of these derivatives in Alzheimer’s disease therapy (Rehman et al., 2018).
Type II Diabetes Treatment
Ur-Rehman et al. (2018) investigated S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for Type II diabetes. They synthesized and evaluated compounds for their potential as α-glucosidase enzyme inhibitors, a key enzyme in diabetes management. The study found some derivatives to be potent inhibitors, suggesting their potential in Type II diabetes treatment (Aziz ur-Rehman et al., 2018).
Antibacterial Activity
Iqbal et al. (2017) focused on synthesizing acetamide derivatives with azinane and 1,3,4-oxadiazole cores, evaluating their antibacterial potentials. The study identified compounds with moderate inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).
Anticancer Activity
Szafrański and Sławiński (2015) reported the synthesis of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, evaluating their in vitro anticancer activity. One compound exhibited good activity profile against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Antimicrobial Activity
Vinaya et al. (2009) synthesized piperidine derivatives with antimicrobial activity against pathogens of Lycopersicon esculentum (tomato). They investigated the structure-activity relationship, finding significant potent antimicrobial activities in some compounds (Vinaya et al., 2009).
Properties
IUPAC Name |
(4-chlorophenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-15-3-1-14(2-4-15)13-27-19(24)22-17-9-11-23(12-10-17)28(25,26)18-7-5-16(21)6-8-18/h1-8,17H,9-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGVAPZYVNFXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.